4-Fluoro-2-(p-tolylethynyl)benzaldehyde
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Overview
Description
4-Fluoro-2-(p-tolylethynyl)benzaldehyde is an organic compound with the molecular formula C16H11FO. It is characterized by the presence of a fluorine atom at the fourth position, a p-tolylethynyl group at the second position, and an aldehyde group on a benzene ring. This compound is typically a light-yellow to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(p-tolylethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-(p-tolylethynyl)benzoic acid.
Reduction: 4-Fluoro-2-(p-tolylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(p-tolylethynyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The presence of the fluorine atom and the p-tolylethynyl group can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(phenylethynyl)benzaldehyde
- 4-Fluoro-2-(m-tolylethynyl)benzaldehyde
- 4-Fluoro-2-(o-tolylethynyl)benzaldehyde
Uniqueness
4-Fluoro-2-(p-tolylethynyl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the p-tolylethynyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-10-16(17)9-8-15(14)11-18/h2-5,8-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXWXCUOIRBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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